molecular formula C3H7N5 B1604896 1-Methyl-1H-1,2,4-triazole-3,5-diamine CAS No. 25688-67-9

1-Methyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B1604896
CAS No.: 25688-67-9
M. Wt: 113.12 g/mol
InChI Key: REFNCKLJAUXDRN-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound with the molecular formula C3H7N5. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its significant biological and chemical properties, making it useful in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,4-triazole-3,5-diamine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit DNA synthesis, making it a potential antitumor agent . The compound interacts with enzymes involved in nucleotide synthesis, thereby affecting the replication process. Additionally, it acts as a corrosion inhibitor for copper, indicating its potential use in industrial applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been reported to cause leukopenia (reduced white blood cell count) and thrombocytopenia (reduced blood platelet count) when administered intravenously . These effects suggest that the compound can influence cell signaling pathways and gene expression, leading to alterations in cellular metabolism and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s structure allows it to interact with nucleotide synthesis enzymes, thereby inhibiting DNA replication . This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including leukopenia and thrombocytopenia . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide synthesis. The compound interacts with enzymes and cofactors that play a role in the synthesis and regulation of nucleotides . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s distribution can influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of dicyandiamide with methylhydrazine, followed by catalytic oxidation using hydrogen peroxide at temperatures between 65 to 70°C . This method is advantageous due to its scalability and safety.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors with controlled addition of reagents to manage the exothermic nature of the reactions. The product is typically purified through solvent extraction and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles and their derivatives, which are often used in further chemical synthesis and industrial applications .

Scientific Research Applications

1-Methyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and its potential as an antitumor agent set it apart from other triazole derivatives .

Properties

IUPAC Name

1-methyl-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFNCKLJAUXDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329592
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25688-67-9
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazole-3,5-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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